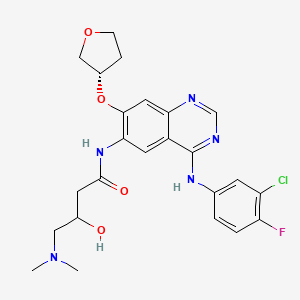

Afatinib Impurity AFT-8

Description

Contextualization of Pharmaceutical Impurities in Active Pharmaceutical Ingredients

Pharmaceutical impurities are extraneous chemical substances that are not the API or excipients in a drug product. Their presence, even in minute quantities, can potentially impact the safety and efficacy of the final medicinal product. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides stringent guidelines for the control of impurities. syncsci.com These guidelines mandate the identification and characterization of impurities above a certain threshold, which is typically 0.05% for new drug substances. syncsci.comscispace.com

The origins of impurities in an API can be diverse, arising from various stages of the manufacturing process. They can be by-products of the synthesis, degradation products of the API, or contaminants from raw materials and solvents. syncsci.com Therefore, a comprehensive understanding and control of these impurities are paramount for ensuring the quality and consistency of the API.

Significance of Impurity Profiling in Modern Pharmaceutical Development

Impurity profiling, the identification and quantification of all impurities in a pharmaceutical substance, is a critical component of drug development and manufacturing. syncsci.com It plays a pivotal role in the development of robust and well-controlled manufacturing processes. By identifying potential impurities early in the development cycle, chemists can optimize reaction conditions and purification methods to minimize their formation and ensure they remain below acceptable limits. scispace.com

Furthermore, forced degradation studies are intentionally conducted to produce potential degradation products that might form under various stress conditions such as heat, light, humidity, acid, and base hydrolysis, and oxidation. nih.govresearchgate.net These studies help in understanding the degradation pathways of the drug substance and in developing stability-indicating analytical methods. nih.gov A sensitive and specific analytical method, such as high-performance liquid chromatography (HPLC), is essential for the separation and quantification of all related substances in the API. scispace.comresearchgate.net

Research Scope and Focus on Afatinib (B358) Impurity AFT-8

Afatinib is a potent and irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases. It is used in the treatment of specific types of non-small cell lung cancer. The synthesis of Afatinib is a multi-step process, and like any complex synthesis, it is susceptible to the formation of process-related impurities and degradation products. scispace.com

This article focuses specifically on Afatinib Impurity AFT-8 . Research into such specific impurities is crucial for establishing a comprehensive impurity profile for Afatinib. The primary goal of such research is to isolate, identify, and characterize the impurity, and if necessary, to synthesize it as a reference standard for analytical purposes. This allows for its accurate detection and quantification in batches of the API, ensuring that it is controlled within the stringent limits set by regulatory authorities.

Detailed Research Findings

While extensive, publicly available research focusing solely on this compound is limited, the following data has been compiled from available chemical and analytical sources.

| Property | Data | Source(s) |

| Chemical Name | N-[4-((3-Chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl]-4-(dimethylamino)-3-hydroxybutanamide | N/A |

| CAS Number | 2323570-72-3 | N/A |

| Molecular Formula | C₂₄H₂₇ClFN₅O₄ | N/A |

| Molecular Weight | 503.96 g/mol | N/A |

Analytical Characterization:

The identification and quantification of Afatinib impurities, including AFT-8, typically rely on advanced analytical techniques. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common methods used for separating impurities from the main API. researchgate.netpatsnap.com These chromatographic methods are often coupled with mass spectrometry (MS) for the structural elucidation of the impurities. scispace.com

Forced degradation studies on Afatinib have shown that it is susceptible to degradation under certain conditions, leading to the formation of various degradation products. nih.govresearchgate.net While specific studies detailing the formation of AFT-8 are not widely published, it is plausible that it could arise as a degradation product or a by-product in the synthesis of Afatinib.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H27ClFN5O4 |

|---|---|

Molecular Weight |

504.0 g/mol |

IUPAC Name |

N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)-3-hydroxybutanamide |

InChI |

InChI=1S/C24H27ClFN5O4/c1-31(2)11-15(32)8-23(33)30-21-9-17-20(10-22(21)35-16-5-6-34-12-16)27-13-28-24(17)29-14-3-4-19(26)18(25)7-14/h3-4,7,9-10,13,15-16,32H,5-6,8,11-12H2,1-2H3,(H,30,33)(H,27,28,29)/t15?,16-/m0/s1 |

InChI Key |

IQINQKMQCQYKAD-LYKKTTPLSA-N |

Isomeric SMILES |

CN(C)CC(CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4)O |

Canonical SMILES |

CN(C)CC(CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4)O |

Origin of Product |

United States |

Typologies and Origins of Afatinib Impurities

Classification of Afatinib (B358) Impurities

The classification of impurities is primarily based on their origin, providing a framework for understanding their formation and for implementing control strategies.

Process-related impurities are substances that arise during the synthesis of the API. The multi-step chemical synthesis of Afatinib presents several opportunities for the formation of such impurities. These can include unreacted starting materials, by-products from side reactions, or residual intermediates that are carried through the manufacturing process. The specific synthetic pathway chosen for production directly influences the profile of these process-related impurities. syncsci.com

Degradation products are formed by the chemical decomposition of the Afatinib drug substance over time. Factors such as exposure to light, elevated temperatures, humidity, and interaction with other components in a formulation can trigger degradation. researchgate.netnih.gov Afatinib's molecular structure contains functionalities that are susceptible to chemical reactions like hydrolysis and oxidation, leading to the formation of these degradation impurities. researchgate.netnih.gov Stress testing under various conditions is a key part of identifying potential degradation pathways. researchgate.netnih.gov

The evolution and optimization of a drug's manufacturing process can sometimes lead to the emergence of previously unseen impurities. These are termed "new process impurities." Such changes, whether in synthetic steps, scale-up, or raw materials, necessitate a re-evaluation of the impurity profile to ensure the final product's quality and safety are maintained. One study identified a new impurity during process development studies for Afatinib Dimaleate. syncsci.com

Identification of Specific Afatinib Impurity Types

The precise identification and structural elucidation of impurities are achieved through advanced analytical techniques, primarily high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. syncsci.comnih.gov These methods allow for the separation and detailed characterization of impurities, even at trace levels.

Afatinib Impurity AFT-8

This compound, with the chemical name N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)-3-hydroxybutanamide, is a notable impurity related to Afatinib. lgcstandards.com Its origin is not definitively categorized in scientific literature as exclusively process-related or a degradation product; it may potentially arise from either pathway. For instance, hydroxylation of the butanamide side chain could occur during manufacturing or as a degradation process.

Acetamide (B32628) Impurity

The acetamide impurity, identified as (S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6- yl) acetamide, has been characterized as a new process-related impurity. syncsci.com Research has shown that this impurity can be formed during the amidation step of the Afatinib synthesis. syncsci.com Its formation was linked to the presence of acetic acid, which could originate from the solvent N,N-dimethylacetamide used in the reaction. syncsci.com

Hydroxy Impurity (1-(4-((3-chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazoline-6-yl)-5-Hydroxypyrrolidin-2-one)

The Hydroxy Impurity, with the systematic name 1-(4-((3-chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazoline-6-yl)-5-hydroxypyrrolidin-2-one, is classified as a degradation product of Afatinib. syncsci.com Its formation has been observed during stress degradation studies. researchgate.netsyncsci.com This impurity is characterized by the presence of a hydroxyl group on a pyrrolidinone ring structure, which differs from the side chain of the parent Afatinib molecule. pharmaffiliates.comsigmaaldrich.com

Research Findings on Afatinib Impurities

Detailed analytical studies are crucial for characterizing Afatinib impurities. The data below is compiled from scientific literature and supplier technical data.

Table 1: Detailed Data of Specific Afatinib Impurities

| Impurity Name | Chemical Name | Type | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|---|

| This compound | N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)-3-hydroxybutanamide | Process-Related / Degradation | C₂₄H₂₇ClFN₅O₄ | 503.95 |

| Acetamide Impurity | (S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6- yl) acetamide | New Process Impurity | C₂₀H₁₈ClFN₄O₃ | 416.84 |

| Hydroxy Impurity | 1-(4-((3-chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazoline-6-yl)-5-Hydroxypyrrolidin-2-one | Degradation Product | C₂₂H₂₀ClFN₄O₄ | 458.87 |

Table 2: Analytical Characterization Methods for Afatinib Impurities

| Analytical Technique | Application in Impurity Analysis |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of Afatinib and its various impurities. syncsci.comnih.gov |

| Mass Spectrometry (MS / LC-MS) | Identification and structural elucidation of impurities based on their mass-to-charge ratio and fragmentation patterns. syncsci.comnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for the definitive characterization of isolated impurities. syncsci.comnih.gov |

Afatinib N-Oxide Impurity

Afatinib N-Oxide is recognized as a significant impurity that primarily originates from the oxidative degradation of Afatinib dimaleate. medchemexpress.commedchemexpress.com It is classified as a degradation impurity and its formation is a result of oxidation processes that can occur during the manufacturing or storage of the drug substance. syncsci.comsyncsci.com The chemical name for Afatinib N-Oxide is (S,E)-4-((4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-N,N-dimethyl-4-oxobut-2-en-1-amine oxide. synzeal.com

Intermediate-1 (N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl]oxy]-4,6-quinazolinediamine)

This compound, often referred to as Intermediate-1, is a process-related impurity. syncsci.comsyncsci.comscispace.com It serves as a key starting material or intermediate in the synthesis of Afatinib. chemicalbook.com Its presence in the final drug substance typically indicates an incomplete reaction or inadequate purification during the manufacturing process. scispace.com The chemical is also known by synonyms such as Afatinib Impurity B and Afatinib-des(4-dimethylamino-2-en-1-oxo)butyl. chemicalbook.com The synthesis of this intermediate involves the reduction of a nitro group on a precursor compound to form the corresponding amine. chemicalbook.com

Hydrolytic Cyclisation Product ('CD 334')

The hydrolytic cyclisation product, designated 'CD 334' and also referred to as 'Afa-A', is the principal degradation impurity found in both the Afatinib drug substance and its tablet form. tga.gov.augoogle.com Its formation is a direct consequence of the moisture sensitivity of the Afatinib molecule, which contains an electrophilic 4-(dimethylamino)but-2-enamide group. tga.gov.au This group can react with water, leading to an intramolecular cyclization that forms this impurity. tga.gov.augoogle.com Regulatory limits are set for this compound, with levels restricted to ≤1.2% in the drug substance and ≤3.0% in the tablet formulation. tga.gov.au

N-Nitroso Afatinib

N-Nitroso Afatinib is a nitrosamine (B1359907) impurity that can form through the reaction of the secondary amine present in the Afatinib structure with nitrosating agents, such as nitrites, under specific conditions. chemicea.comresearchgate.net Nitrosamines are a class of compounds known for their potential genotoxic properties. researchgate.net The formation of N-Nitroso Afatinib is a significant concern, and its chemical name is (S,E)-N-(4-((3-Chloro-4-fluorophenyl)(nitroso)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide. chemicea.comsimsonpharma.com

This compound as a Distinct Entity

This compound is a distinct chemical entity formally identified as N-[4-((3-Chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)-3-hydroxybutenamide. vulcanchem.com It is structurally different from Afatinib due to the presence of a hydroxyl group on the butenamide side chain. vulcanchem.comlgcstandards.com

The formation of AFT-8 is thought to occur during the final stages of Afatinib synthesis. vulcanchem.com Potential mechanisms for its origin include:

Oxidative Degradation: Hydroxylation of the butenamide chain during manufacturing or storage. vulcanchem.com

Incomplete Purification: The persistence of residual intermediates or byproducts through the purification process. vulcanchem.com

Robust analytical methods are crucial for the detection and quantification of AFT-8 in the Afatinib drug substance. vulcanchem.com

Mechanistic Pathways of Afatinib Impurity Formation

Formation Mechanisms During Afatinib (B358) Synthesis

The synthesis of Afatinib is a multi-step process, typically involving key stages such as nitro-reduction, amidation, and salification. syncsci.comscispace.comsyncsci.com Each of these steps presents a potential for the generation of process-related impurities.

Byproducts of Nitro-reduction Reactions

A common synthetic route for Afatinib involves the reduction of a nitro group on the quinazoline (B50416) core to form a crucial amine intermediate. syncsci.comscispace.com This reduction is a critical step for the subsequent amidation reaction.

Table 1: Nitro-reduction Stage and Potential Byproducts

| Reaction Stage | Reactant | Product | Potential Byproducts/Side Reactions |

| Nitro-reduction | 4-[(3-chloro-4-fluorophenyl) amino]-6-nitro-7-(S)-(tetrahydrofuran-3-yl)oxy]quinazoline | N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine (Intermediate-1) | - Incomplete reduction leading to residual nitro-compound. - Formation of other reduction intermediates (e.g., nitroso, hydroxylamino derivatives). |

While specific byproducts unique to this stage are not extensively detailed in the literature, incomplete reactions can lead to the carry-over of the nitro-intermediate into subsequent steps. The efficiency of the reducing agent and reaction conditions are critical to minimize these impurities.

Byproducts of Amidation Reactions

The amidation step involves the coupling of the amine intermediate (Intermediate-1) with a reactive derivative of butenoic acid to form the characteristic side chain of Afatinib. syncsci.comscispace.com This reaction is a significant source of identified process impurities.

One notable impurity formed during this stage is an acetamide (B32628) impurity, chemically identified as (S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6-yl) acetamide. scispace.comsyncsci.com Its formation has been attributed to the presence of acetic acid in the N,N-dimethylacetamide (DMA) solvent, which is often used as the reaction medium. scispace.comsyncsci.com The acetic acid can react with the amine intermediate (Intermediate-1) to form the acetamide impurity. scispace.com Even with controls on the acetic acid content in the solvent, degradation of DMA under acidic conditions (from reagents like thionyl chloride) can generate acetic acid in situ, leading to the formation of this impurity. syncsci.com

Table 2: Amidation Stage and Potential Byproducts

| Reaction Stage | Reactants | Product | Potential Byproducts/Side Reactions |

| Amidation | - N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine (Intermediate-1) - (E)-4-(dimethylamino)but-2-enoyl chloride | Afatinib | - (S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6-yl) acetamide (Acetamide Impurity) scispace.comsyncsci.com - Isomeric impurities (e.g., cis-isomer of Afatinib) google.com - Unreacted Intermediate-1. |

Byproducts of Salification Processes

The final step in the manufacturing of the drug substance is often the formation of a salt, such as Afatinib dimaleate, to improve properties like solubility and stability. syncsci.comsyncsci.com This process, which typically involves dissolving the Afatinib free base and maleic acid in a suitable solvent system followed by crystallization, can also be a source of impurities if not properly controlled. syncsci.com Impurities present in the free base may be carried over, and improper control of crystallization conditions (e.g., temperature, solvent ratios) could potentially lead to the inclusion of solvents or other contaminants in the final product. The process aims to purify the final product, but can also concentrate existing impurities if not optimized. evitachem.com

Impurity Generation from Specific Synthetic Intermediates

The primary synthetic intermediate that is also a major process impurity is N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine, often referred to as Intermediate-1. syncsci.comscispace.comsyncsci.com This compound is the direct precursor to Afatinib before the amidation step. Its presence in the final drug substance is typically due to an incomplete amidation reaction or inadequate purification. This intermediate has also been identified as a major degradant under both acidic and basic hydrolysis conditions. syncsci.com

Degradation Pathways of Afatinib Leading to Impurities

Afatinib can degrade under various stress conditions, leading to the formation of degradation products. The most relevant pathway for the formation of Afatinib Impurity AFT-8 appears to be through degradation. This compound is chemically known as N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)-3-hydroxybutanamide. Its structure indicates the addition of a water molecule across the double bond of the butenamide side chain of Afatinib, resulting in a hydroxyl group.

Hydrolytic Degradation Mechanisms (Acidic, Basic, Neutral Conditions)

Forced degradation studies have demonstrated that Afatinib is susceptible to hydrolysis under acidic, basic, and neutral conditions. researchgate.netjoac.infonih.gov

Acidic Conditions : When treated with aqueous hydrochloric acid, Afatinib shows degradation. syncsci.comijpsjournal.com The primary degradation product identified under these conditions is often the cleavage of the butenamide side chain, yielding Intermediate-1 (N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine). syncsci.comjoac.info

Basic Conditions : Under basic conditions, such as treatment with aqueous sodium hydroxide, Afatinib also degrades, often significantly. syncsci.comgoogle.com Multiple degradation products are typically observed. One major degradation product is again Intermediate-1, formed by the hydrolysis of the amide bond. syncsci.comjoac.info Another identified degradation product is ((E)-4-(dimethyl amino)-N-(4-oxo-7-((tetrahydrofuran-3-yl)oxy)-3,4-dihydroquinazolin-6-yl)but-2-namide), where the anilino group at the C4 position of the quinazoline ring is hydrolyzed. joac.info

Neutral Conditions : Degradation is also observed under neutral hydrolytic conditions, although typically at a slower rate than under acidic or basic stress. researchgate.netnih.gov

While several specific degradation products from hydrolytic pathways have been characterized, the direct formation of this compound via hydrolysis is not explicitly detailed in the reviewed literature. However, the hydroxylation of the butenamide chain is a plausible degradation pathway under these conditions. It has been hypothesized that oxidative degradation or epimerization could also lead to impurities. vulcanchem.com For instance, the hydration of the α,β-unsaturated amide moiety in the side chain of Afatinib would lead to the formation of this compound. This reaction is a potential consequence of exposure to aqueous environments, particularly under acidic or basic catalysis.

Table 3: Summary of Known Hydrolytic Degradation Products

| Stress Condition | Major Degradation Products Identified |

| Acidic Hydrolysis (e.g., HCl) | - N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine (Intermediate-1) syncsci.comjoac.info - 6-amino-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4(3H)-one (AFA-DP1) joac.info |

| Basic Hydrolysis (e.g., NaOH) | - N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine (Intermediate-1) syncsci.comjoac.info - (E)-4-(dimethyl amino)-N-(4-oxo-7-((tetrahydrofuran-3-yl)oxy)-3,4-dihydroquinazolin-6-yl)but-2-namide (AFA-DP3) joac.info |

Oxidative Degradation Mechanisms

Afatinib has demonstrated susceptibility to degradation under oxidative conditions. joac.info Studies involving exposure to peroxide have been instrumental in identifying oxidative degradation pathways.

Detailed research findings indicate that when subjected to peroxide-mediated hydrolysis, afatinib degrades to form specific impurities. joac.info One degradant, identified as AFA-DP4, has been characterized in such stress studies. joac.info Another potential mechanism of oxidative degradation is the hydroxylation of the butenamide chain. vulcanchem.com In one study, forced degradation with hydrogen peroxide resulted in observable degradation of afatinib. ijpsjournal.com

Table 1: Summary of Oxidative Degradation Studies on Afatinib This table is interactive. You can sort and filter the data.

| Stress Condition | Observation | Identified Products | Reference |

|---|---|---|---|

| Peroxide Mediated Hydrolysis | Degradation occurred | AFA-DP4 | joac.info |

| Hydrogen Peroxide Oxidation | Degradation observed | Not specified | ijpsjournal.com |

| Oxidative Conditions | Drug found to be unstable | 11 unknown degradation products characterized | researchgate.netnih.gov |

Thermal Degradation Mechanisms

The thermal stability of afatinib has been a subject of varied findings across different studies, suggesting that the conditions of thermal stress play a crucial role in its degradation profile.

Several studies conducted according to International Council for Harmonisation (ICH) guidelines concluded that afatinib is stable under thermal stress. joac.inforesearchgate.net However, other research has shown that afatinib exhibits increased degradation with rising temperatures, particularly at 50°C when tested over several hours. dergipark.org.tr This indicates that while stable under certain conditions, prolonged exposure to higher temperatures can lead to the formation of thermal degradants.

Table 2: Summary of Thermal Degradation Studies on Afatinib This table is interactive. You can sort and filter the data.

| Stress Condition | Observation | Reference |

|---|---|---|

| Thermal (ICH Guidelines) | Stable | joac.inforesearchgate.net |

| 30, 40, 50 °C for 2 and 6 hours | Increased degradation at higher temperatures, especially 50 °C | dergipark.org.tr |

Photolytic Degradation Mechanisms

The degradation of afatinib upon exposure to light is also dependent on the physical state of the compound.

In some studies following ICH guidelines, afatinib was found to be inert when subjected to photolytic conditions. joac.info Conversely, another detailed stress study revealed a distinction in stability based on its physical form. researchgate.net While afatinib was stable in its solid state, it was found to be labile in a liquid state, showing a degradation of 7.67%. researchgate.net This suggests that the formulation and physical state are critical factors in determining the photostability of afatinib.

Table 3: Summary of Photolytic Degradation Studies on Afatinib This table is interactive. You can sort and filter the data.

| Stress Condition | Physical State | Observation | Reference |

|---|---|---|---|

| Photolytic (ICH Guidelines) | Not Specified | Inert | joac.info |

| Photolytic (ICH Q1B) | Solid State | Stable | researchgate.net |

| Photolytic (ICH Q1B) | Liquid State | 7.67% degradation | researchgate.net |

Structural Features of Afatinib Implicated in Impurity Formation

The molecular structure of afatinib contains specific functional groups that are inherently reactive and contribute to its degradation and the formation of impurities. tga.gov.ausyncsci.com The molecule is a quinazoline derivative with several key features that influence its chemical stability. tga.gov.aunih.gov

The most significant structural feature contributing to its reactivity is the 4-(dimethylamino)but-2-enamide side chain. tga.gov.au This group contains a reactive acrylamide (B121943) moiety, which functions as an electrophilic Michael acceptor. tga.gov.aumdpi.comoncotarget.com This electrophilicity is fundamental to afatinib's mechanism of action, allowing it to form a covalent bond with a cysteine residue (specifically Cys797) in the ATP-binding site of the epidermal growth factor receptor (EGFR). oncotarget.comresearchgate.netmdpi.comamegroups.org However, this same reactive nature makes the molecule susceptible to nucleophilic attack from other sources, leading to degradation and the formation of adducts. tga.gov.aufda.gov

Furthermore, the afatinib molecule possesses two basic groups: the dimethylamine (B145610) on the butenamide chain and the quinazoline nitrogen, with pKa values of 8.2 and 5.0, respectively. tga.gov.au These sites can participate in acid- or base-catalyzed degradation reactions. The drug has also been noted for its moisture sensitivity, which can lead to a hydrolytic cyclisation product identified as 'CD 334', a chief impurity found in both the drug substance and the tablet form. tga.gov.au

Table 4: Compound Names Mentioned in the Article | Compound Name | | | :--- | | Afatinib | | this compound | | AFA-DP4 | | CD 334 | | Acrylamide | | Cysteine | | Hydrogen peroxide |

Advanced Analytical Methodologies for Afatinib Impurity Profiling

Chromatographic Separation Techniques

Chromatographic techniques, particularly liquid chromatography, form the cornerstone of impurity profiling in the pharmaceutical industry. chromatographyonline.com These methods are essential for separating impurities from the main API and from each other, which is the first step toward their identification and quantification. The development of robust and selective chromatographic methods is crucial for monitoring and controlling impurities within acceptable limits as defined by regulatory bodies like the International Council for Harmonisation (ICH). ijpsjournal.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Afatinib (B358) and its impurities. syncsci.com Developing a sensitive, specific, and robust HPLC method is a key objective during the process development of Afatinib Dimaleate. syncsci.com The goal is to create a method capable of separating all potential process-related and degradation impurities. syncsci.comsyncsci.com

Method development often involves screening various stationary phases, mobile phase compositions, and pH levels to achieve optimal separation. americanpharmaceuticalreview.com For Afatinib, an Inertsil C18 column (150 x 4.6 mm, 5-Micron) has been successfully employed. syncsci.com Optimization focuses on achieving adequate resolution between the main Afatinib peak and all impurity peaks, with a resolution factor of >1.5 being a common target. americanpharmaceuticalreview.com The method must also be sensitive enough to detect and quantify impurities at low levels, often requiring a limit of quantitation (LOQ) below 0.05%. americanpharmaceuticalreview.com Validation according to ICH guidelines ensures the method's specificity, linearity, accuracy, precision, and robustness. ijpsjournal.com

Table 1: Example of HPLC Method Parameters for Afatinib Impurity Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Inertsil C18 (150 x 4.6 mm, 5 µm) | syncsci.com |

| Mobile Phase A | 2 mmol L⁻¹ ammonium (B1175870) acetate (B1210297) or 0.02M potassium dihydrogen phosphate (B84403) with 1.0 g/L 1-octanesulfonic acid sodium salt | syncsci.com |

| Mobile Phase B | Acetonitrile (B52724) | syncsci.com |

| Detection | UV at 254 nm or 258 nm | syncsci.comresearchgate.net |

| Flow Rate | 1.0 mL/min | syncsci.comresearchgate.net |

| Mode | Gradient Elution | syncsci.comresearchgate.net |

| Run Time | 40 minutes | syncsci.com |

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and much shorter run times. A UPLC method was developed for the determination of Afatinib and its related substances that achieved a run time of just 12 minutes. researchgate.net This efficiency is achieved by using columns with smaller particle sizes (typically under 2 µm), such as the Acquity UPLC HSS PFP (100 x 2.1 mm, 1.8 µm) column used for Afatinib impurity analysis. researchgate.net

The development of a stability-indicating UPLC method allows for the separation of all five known impurities of Afatinib from the parent drug and any degradation products. researchgate.net Optimization of UPLC methods involves adjusting parameters like the mobile phase composition (e.g., 0.1% v/v formic acid in water and acetonitrile), column temperature (e.g., 30°C), and flow rate (e.g., 0.4 mL/min) to ensure sharp, well-resolved peaks. researchgate.net The sensitivity of UPLC methods is notable, with limits of quantification for Afatinib impurities reported in the range of 0.02 ppm to 0.05 ppm. researchgate.net

Reversed-phase chromatography is the predominant mode used for the impurity profiling of Afatinib and its related compounds. syncsci.comresearchgate.net This technique utilizes a non-polar stationary phase, most commonly a C18 (octadecylsilyl) or C8 (octylsilyl) bonded silica, and a polar mobile phase. syncsci.comresearchgate.net The versatility of reversed-phase columns like the X-Terra RP-8 and Agilent Eclipse Plus C18 allows for the effective separation of a wide range of compounds with varying polarities, which is typical for a drug substance and its impurity profile. researchgate.netresearchgate.net

The selectivity of the separation can be fine-tuned by altering the organic modifier (e.g., acetonitrile, methanol) in the mobile phase, adjusting the pH of the aqueous portion, or using ion-pairing reagents. chromatographyonline.comsyncsci.comresearchgate.net For instance, a method for Afatinib used a mobile phase of aqueous potassium dihydrogen orthophosphate buffer at pH 3.0 and a mixture of acetonitrile and methanol. researchgate.net The choice of a specific reversed-phase column and mobile phase combination is critical for resolving closely eluting impurities. chromatographyonline.com

For complex samples containing compounds with a wide range of hydrophobicities, such as an API and its various impurities, isocratic elution is often insufficient. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is the preferred strategy. syncsci.comresearchgate.netresearchgate.net This approach involves starting with a weaker mobile phase (less organic solvent) to retain and separate polar impurities and gradually increasing the mobile phase strength to elute the more non-polar compounds, including the API itself. science.gov

A simple gradient reverse-phase HPLC method was optimized for separating impurities from the Afatinib API. syncsci.com Similarly, a gradient mode was employed in UPLC methods to separate all known impurities and degradation products effectively within a short timeframe. researchgate.netresearchgate.net The gradient slope, initial and final mobile phase compositions, and temperature are key parameters that are optimized to maximize resolution across the entire impurity profile. chromatographyonline.comamericanpharmaceuticalreview.com

When an unknown impurity is detected, its structural elucidation is necessary. This requires isolating a sufficient quantity of the pure impurity, which is typically achieved using preparative HPLC. researchgate.net This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.

In the context of Afatinib, preparative HPLC has been successfully used to isolate major degradation products that were formed during stress studies. researchgate.net Once isolated, these pure impurity standards can be subjected to extensive spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to definitively determine their chemical structure. syncsci.comresearchgate.net The synthesis of a new process impurity was also confirmed through its isolation and subsequent spectroscopic analysis. syncsci.com

Mass Spectrometry for Impurity Identification and Characterization

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification and structural characterization of impurities. syncsci.com It provides highly specific molecular weight information and fragmentation data that are crucial for elucidating the structures of unknown compounds. syncsci.comsyncsci.com

For Afatinib, LC-MS/MS has been the primary technique for the initial characterization of process impurities and degradation products. syncsci.comsyncsci.com High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF), allows for the determination of the elemental composition of an impurity from its accurate mass. researchgate.net

Afatinib Impurity AFT-8, chemically identified as N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)-3-hydroxybutanamide, has a molecular formula of C₂₄H₂₇ClFN₅O₄ and a corresponding molecular weight of approximately 503.96 g/mol . vulcanchem.comlgcstandards.com Using LC-MS, this impurity would be detected by its protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 504. vulcanchem.com Further structural confirmation can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce characteristic daughter ions. For AFT-8, a potential quantifier ion transition has been noted as m/z 504.1 → 345.2. vulcanchem.com This fragmentation pattern provides a unique fingerprint for the impurity, enabling its specific detection and characterization even at trace levels. syncsci.com

Table 2: Mass Spectrometric Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Chemical Name | N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)-3-hydroxybutanamide | lgcstandards.com |

| Molecular Formula | C₂₄H₂₇ClFN₅O₄ | vulcanchem.comlgcstandards.com |

| Molecular Weight | 503.96 g/mol | vulcanchem.com |

| Accurate Mass | 503.174 | lgcstandards.com |

| Detection Mode | ESI+ | vulcanchem.com |

| Expected [M+H]⁺ Ion | m/z 504.1 | vulcanchem.com |

| Hypothetical MS/MS Transition | m/z 504.1 → 345.2 | vulcanchem.com |

Table of Compound Names

| Name | Chemical Name |

| Acetonitrile | Ethane-1-nitrile |

| Afatinib | N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide |

| This compound | N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)-3-hydroxybutanamide |

| Ammonium acetate | Ammonium acetate |

| Formic acid | Methanoic acid |

| Methanol | Methanol |

| 1-octanesulfonic acid sodium salt | Sodium octane-1-sulfonate |

| Potassium dihydrogen phosphate | Potassium dihydrogen phosphate |

| Triethylamine | N,N-Diethylethanamine |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of pharmaceutical impurities. For afatinib and its related substances, reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) methods are typically developed. These methods are designed to be stability-indicating, meaning they can separate the active pharmaceutical ingredient (API) from its impurities and degradation products.

The selection of the stationary phase and mobile phase is critical for achieving the desired separation. A common approach involves using a C18 or a more specialized column, such as one with a pentafluorophenyl (PFP) stationary phase, which can offer alternative selectivity for halogenated compounds. The mobile phase often consists of an aqueous component with a pH-adjusting additive like formic acid or a buffer salt, and an organic modifier such as acetonitrile or methanol. A gradient elution is typically employed to ensure the timely elution of all compounds with good peak shapes. Mass spectrometric detection provides high sensitivity and selectivity, allowing for the accurate monitoring of known impurities and the detection of new or unknown ones.

Table 1: Illustrative LC-MS Parameters for Afatinib Impurity Analysis

| Parameter | Typical Conditions |

|---|---|

| Chromatographic System | UPLC / HPLC |

| Column | Acquity UPLC HSS PFP (100 x 2.1 mm, 1.8 µm) or X-Terra RP-8 (250 x 4.6mm, 5µm) |

| Mobile Phase A | 0.1% v/v Formic Acid in Water or Phosphate Buffer |

| Mobile Phase B | Acetonitrile or Acetonitrile:Methanol mixture |

| Flow Rate | 0.4 mL/min to 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at ~258 nm and Mass Spectrometry |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

Note: This data is illustrative and based on typical methods for afatinib and its impurities; specific parameters for AFT-8 may vary.

Tandem Mass Spectrometry (LC-MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the structural characterization of impurities. In an LC-MS/MS experiment, the precursor ion corresponding to the mass of this compound is selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation pattern is analyzed in the second mass analyzer.

This fragmentation data provides a veritable fingerprint of the molecule, offering crucial insights into its substructures. By analyzing the mass losses and the m/z of the fragment ions, analysts can piece together the molecular structure, confirm the identity of a known impurity, or elucidate the structure of a novel one. This technique is particularly powerful when reference standards for impurities are not available.

Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS/MS) for Accurate Mass Measurement and Elucidation

For an unambiguous determination of the elemental composition of an impurity, high-resolution mass spectrometry (HRMS) is employed. Quadrupole Time-of-Flight (Q-TOF) mass spectrometers are capable of measuring the mass-to-charge ratio (m/z) of ions with very high accuracy, typically within a few parts per million (ppm).

This precise mass measurement allows for the calculation of a unique elemental formula for the impurity. By comparing the measured accurate mass of this compound with the theoretical mass calculated from its proposed chemical formula (C₂₄H₂₇ClFN₅O₄), its identity can be confirmed with a high degree of confidence. When combined with MS/MS fragmentation data, LC-Q-TOF/MS/MS provides a powerful platform for the definitive structural elucidation of unknown impurities.

Spectroscopic Techniques for Structural Confirmation

While mass spectrometry provides information about the mass and elemental composition, spectroscopic techniques are used to confirm the precise arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each carbon and hydrogen atom in the molecule.

For this compound, ¹H NMR would reveal the number of different types of protons, their chemical shifts, their integration (relative numbers), and their coupling patterns, which gives information about neighboring protons. ¹³C NMR provides information on the number and types of carbon atoms. The collective data from these experiments allows for the complete assembly of the molecular structure, confirming the connectivity of the quinazoline (B50416) core, the substituted phenyl ring, the tetrahydrofuran (B95107) moiety, and the hydroxybutenamide side chain. Certificates of analysis for reference standards of this compound confirm that the structure conforms to NMR data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group (e.g., N-H, O-H, C=O, C-F, C-Cl) absorbs infrared radiation at a characteristic frequency. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine N-H bonds, the hydroxyl O-H group, the amide C=O (carbonyl) group, and the aromatic C=C bonds, as well as stretches corresponding to the C-F and C-Cl bonds. This information complements the data from MS and NMR to provide a comprehensive structural confirmation.

Method Validation and Qualification Protocols

Once an analytical method for the detection and quantification of this compound is developed, it must be rigorously validated to ensure its reliability, accuracy, and precision. Method validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, and degradation products. This is often demonstrated through forced degradation studies.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of the impurity spiked into a sample matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision and analyst-to-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Validated analytical methods ensure that the levels of this compound can be consistently and reliably monitored, guaranteeing the quality and consistency of the afatinib drug substance.

Specificity and Selectivity Assessments, Including Forced Degradation Studies

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components. ijpsjournal.com In the context of Afatinib impurity profiling, this is most effectively demonstrated through forced degradation studies. nih.gov

Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. nih.govresearchgate.net The objective is to ensure that the analytical method can effectively separate the main Afatinib peak from any peaks corresponding to known impurities, including AFT-8, and any newly formed degradation products. nih.gov

Research findings from stability-indicating UPLC and RP-HPLC methods developed for Afatinib demonstrate the successful application of these studies. ijpsjournal.comresearchgate.net The drug was subjected to various stress conditions, including:

Acid Hydrolysis (e.g., 0.1N HCl) ijpsjournal.com

Alkaline Hydrolysis (e.g., base degradation) researchgate.net

Oxidative Degradation (e.g., 3% H₂O₂) ijpsjournal.com

Thermal Degradation researchgate.net

Photolytic Degradation researchgate.net

In these studies, the developed chromatographic methods were able to provide good resolution between the Afatinib peak and the peaks of the degradation products. researchgate.net Crucially, the degradation peaks did not co-elute with the main analyte or with the known impurities, confirming the specificity and stability-indicating nature of the methods. researchgate.net This ensures that any quantification of Impurity AFT-8 is not skewed by the presence of other related substances.

Linearity of Detector Response for Afatinib and Impurities

Linearity studies are performed to verify that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. For the quantification of Afatinib and its impurities, establishing the linearity of the detector response is a fundamental validation requirement.

Validated RP-HPLC and UPLC methods have consistently demonstrated excellent linearity over specified concentration ranges. ijpsjournal.comresearchgate.net A linear relationship is typically confirmed by a high correlation coefficient (r²), which should ideally be ≥ 0.999. ijpsjournal.comijpsjournal.com

Below is a table summarizing the linearity data from various validated methods for Afatinib analysis.

| Method Type | Concentration Range | Correlation Coefficient (r²) | Source |

| RP-HPLC | 10–50 µg/mL | 0.9999 | ijpsjournal.comijpsjournal.com |

| RP-HPLC | 0.12–0.36 mg/mL | 0.998 | researchgate.netresearchgate.net |

| UPLC | 0.036–1.250 µg/mL | 0.999 | researchgate.net |

This established linearity ensures that impurities like AFT-8 can be quantified accurately across a range of potential concentrations, from trace levels to higher amounts.

Limits of Detection (LOD) and Limits of Quantification (LOQ) for Impurities

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the analytical method. LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. researchgate.net For impurity profiling, low LOD and LOQ values are critical to control impurities at levels stipulated by regulatory bodies like the ICH.

Sensitive analytical methods have been developed for Afatinib that can detect and quantify impurities at very low levels, often in the parts-per-million (ppm) range. researchgate.netresearchgate.net

The table below presents LOD and LOQ values from validated analytical methods for Afatinib and its impurities.

| Method Type | Analyte | LOD | LOQ | Source |

| RP-HPLC | Afatinib | 0.5174 µg/mL | 0.2739 µg/mL | ijpsjournal.com |

| RP-HPLC | Afatinib | 0.06 µg/mL | 0.06 mg/mL | researchgate.netresearchgate.net |

| UPLC | Afatinib & 5 Known Impurities | 0.02 ppm - 0.05 ppm | 0.02 ppm - 0.05 ppm | researchgate.netresearchgate.net |

These results indicate that the methods are sufficiently sensitive for the routine quality control analysis of Afatinib, capable of quantifying impurities like AFT-8 well below typical reporting thresholds. researchgate.net

Accuracy and Precision Measurements

Accuracy and precision are cornerstone validation parameters that demonstrate the reliability of an analytical method. Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies. ijpsjournal.com Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample, evaluated at levels of repeatability (intra-day) and intermediate precision (inter-day). ijpsjournal.com

For methods analyzing Afatinib and its impurities, accuracy is typically determined by spiking a known quantity of the impurity standard into the sample matrix and calculating the percentage recovery. researchgate.net Precision is expressed as the Relative Standard Deviation (%RSD) of a series of measurements. researchgate.net

The following table summarizes accuracy and precision data from validated methods.

| Method Type | Parameter | Result | Source |

| RP-HPLC | Accuracy (% Recovery) | 99.70% to 100.26% | researchgate.netresearchgate.net |

| RP-HPLC | Accuracy (% Recovery) | 99.48% (average) | ijpsjournal.comijpsjournal.com |

| UPLC | Accuracy (% Recovery) | 96.9% to 101.8% | researchgate.netresearchgate.net |

| RP-HPLC | Precision (%RSD) | < 0.147 | researchgate.netresearchgate.net |

| LC-MS/MS | Intra-day Precision (%RSD) | 0.3% to 2.5% | researchgate.net |

| LC-MS/MS | Inter-day Precision (%RSD) | 0.4% to 3.9% | researchgate.net |

The high recovery rates and low %RSD values confirm that these analytical methods are accurate and precise for the quantitative determination of Afatinib and its related impurities. researchgate.netresearchgate.net

Robustness and Ruggedness Evaluations

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net Ruggedness assesses the reproducibility of the results under a variety of normal test conditions, such as different laboratories, analysts, or instruments.

In the validation of HPLC methods for Afatinib, robustness is typically evaluated by introducing minor changes to critical parameters. Examples of such variations include:

Flow Rate: Altering the mobile phase flow rate (e.g., ± 0.2 mL/min). researchgate.netresearchgate.net

Column: Using a different chromatographic column of the same type. researchgate.netresearchgate.net

Mobile Phase Composition: Minor adjustments to the solvent ratio or pH. ijpsjournal.com

Studies have shown that the analytical methods for Afatinib are robust, with the results remaining within acceptable limits despite these intentional variations. researchgate.netresearchgate.net This ensures that the method is transferable and will perform consistently in different quality control laboratory settings.

Application of Analytical Quality by Design (AQbD) Principles

Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to developing analytical methods. ijpsjournal.comjopcr.com Rather than relying on traditional trial-and-error, AQbD focuses on proactively understanding how various method parameters impact the final analytical results. ijpsjournal.com This paradigm is increasingly being applied to the development of methods for analyzing Afatinib to ensure they are robust and reliable by design. ijpsjournal.com

The AQbD framework involves several key steps:

Defining the Analytical Target Profile (ATP): This establishes the goals for the method, such as the need to accurately quantify impurities like AFT-8. jopcr.com

Identifying Critical Quality Attributes (CQAs): These are the properties of the analytical result that need to be controlled, like peak resolution and accuracy. ijpsjournal.com

Risk Assessment: Identifying method parameters (e.g., pH, flow rate, column temperature) that could potentially impact the CQAs. ijpsjournal.com

Method Optimization: Systematically studying the identified parameters to understand their effects and define a "Method Operable Design Region" (MODR), which is the experimental space where the method consistently meets its objectives. jopcr.com

By employing AQbD, developers can create highly robust RP-HPLC methods for Afatinib analysis that are less susceptible to variability, ensuring consistent performance throughout the product lifecycle and aligning with modern regulatory expectations for quality assurance. ijpsjournal.comresearchgate.net

Strategies for Impurity Control and Mitigation in Afatinib Production

Development of Impurity Control Specifications and Monitoring Programs

A comprehensive impurity control strategy involves establishing scientifically justified specifications for known, unknown, and potential impurities. syncsci.com This process begins with impurity profiling, where analytical techniques like High-Performance Liquid Chromatography (HPLC) are used to detect and quantify impurities in different batches of the drug substance. syncsci.comscispace.com

For Afatinib (B358), forced degradation studies are conducted under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products that could form during storage. nih.govresearchgate.net These studies help in understanding the degradation pathways and in developing stability-indicating analytical methods. nih.gov

Once impurities are identified and characterized, specifications, which are a set of criteria to which the drug substance must conform, are established. These specifications include acceptance criteria (limits) for each specified impurity. Routine monitoring of batches using validated analytical methods ensures that the level of impurities remains within these established limits. syncsci.com

Regulatory Compliance Frameworks for Pharmaceutical Impurities

The control of pharmaceutical impurities is strictly regulated by international guidelines to ensure patient safety.

Adherence to International Council for Harmonisation (ICH) Guidelines (e.g., Q3A, Q3B)

The ICH has established harmonized guidelines for the control of impurities in new drug substances (Q3A) and new drug products (Q3B). ich.orgich.org These guidelines provide a framework for identifying, qualifying, and setting acceptance criteria for impurities.

According to ICH Q3A, impurities present at levels above a certain threshold must be reported, identified, and qualified. The thresholds are based on the maximum daily dose of the drug. For Afatinib, the typical thresholds are:

Reporting Threshold : 0.05%

Identification Threshold : 0.10% - 0.15%

Qualification Threshold : 0.15%

Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the level specified. If an impurity level exceeds the qualification threshold, its safety must be justified through toxicological studies or by demonstrating that the levels are comparable to those found in batches used in pivotal clinical trials. ich.org Regulatory submissions for new drugs must include comprehensive data on the impurity profile and a thorough justification for the proposed impurity specifications.

Future Research Directions in Afatinib Impurity Science

Development of Novel Analytical Technologies for Enhanced Impurity Detection

The accurate detection and quantification of impurities at trace levels are fundamental to ensuring the safety and efficacy of pharmaceutical products. While current analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are instrumental in routine quality control, future research will focus on the development and application of more sophisticated and sensitive analytical technologies for the enhanced detection of impurities like Afatinib (B358) Impurity AFT-8.

The evolution of analytical techniques is geared towards achieving lower detection limits, higher resolution, and more comprehensive structural elucidation of impurities, even in complex matrices. The integration of advanced analytical platforms will be crucial in this endeavor.

Key Areas for Future Research:

Ultra-Performance Liquid Chromatography (UPLC) and Two-Dimensional Liquid Chromatography (2D-LC): These techniques offer significantly improved resolution and sensitivity compared to conventional HPLC. Future studies could focus on developing and validating UPLC and 2D-LC methods specifically for the separation and quantification of Afatinib Impurity AFT-8 and other related substances in both the drug substance and drug product.

High-Resolution Mass Spectrometry (HRMS): The use of HRMS, including Time-of-Flight (TOF) and Orbitrap mass analyzers, can provide highly accurate mass measurements, enabling the confident identification of unknown impurities. Research can be directed towards utilizing HRMS to create a comprehensive impurity profile for Afatinib, including the definitive structural confirmation of AFT-8.

Hyphenated Techniques: The coupling of various analytical techniques, such as LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) and LC-MS-NMR, can provide unambiguous structural information of impurities without the need for their isolation. Future investigations could explore the application of these powerful hyphenated techniques for the in-depth characterization of Afatinib degradation products.

Advanced Spectroscopic Methods: Techniques like Raman spectroscopy and near-infrared (NIR) spectroscopy, when coupled with chemometrics, can offer rapid and non-destructive methods for the detection and quantification of impurities. Research into the feasibility of these methods for real-time monitoring of Afatinib synthesis and formulation processes could be a significant step forward.

| Analytical Technology | Potential Application for this compound Detection |

| Ultra-Performance Liquid Chromatography (UPLC) | Faster and more sensitive quantification in routine quality control. |

| Two-Dimensional Liquid Chromatography (2D-LC) | Enhanced separation of co-eluting impurities for accurate quantification. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination for confident identification and structural elucidation. |

| Liquid Chromatography-NMR (LC-NMR) | Direct structural characterization without the need for impurity isolation. |

Advanced Computational Chemistry Approaches for Predicting Impurity Pathways

Understanding the formation pathways of impurities is crucial for their effective control. Advanced computational chemistry approaches offer powerful tools to predict the potential degradation pathways of drug molecules and the formation of impurities under various stress conditions. These in silico methods can significantly reduce the experimental burden and provide valuable insights for the development of robust manufacturing processes.

By simulating the chemical behavior of Afatinib and its intermediates, researchers can proactively identify potential impurities like AFT-8 and devise strategies to prevent their formation.

Key Areas for Future Research:

In Silico Degradation Prediction: The use of specialized software, such as Zeneth, can predict the degradation products of a drug molecule based on its structure and the applied stress conditions (e.g., acid, base, oxidation, light). Future research could involve the application of such software to predict the complete degradation map of Afatinib and identify the likely formation routes of AFT-8.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemistry methods can be employed to study the reaction mechanisms of impurity formation at the molecular level. These calculations can provide detailed information about reaction energies, transition states, and the relative likelihood of different degradation pathways.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to predict the potential toxicity of impurities based on their chemical structure. Such models can be used to assess the risk associated with newly identified impurities and prioritize their control.

Molecular Modeling and Simulation: Molecular dynamics simulations can be used to study the interaction of Afatinib with other molecules, such as excipients or residual solvents, which could potentially lead to the formation of impurities.

| Computational Approach | Application in this compound Research |

| In Silico Degradation Prediction | Proactive identification of potential degradation pathways leading to AFT-8. |

| Quantum Chemical Calculations (DFT) | Elucidation of the detailed reaction mechanism and energetics of AFT-8 formation. |

| QSAR Modeling | Prediction of the potential toxicological profile of AFT-8 and other impurities. |

| Molecular Modeling | Understanding intermolecular interactions that may contribute to impurity formation. |

Innovative Synthetic Strategies for Green Chemistry and Impurity Minimization

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to develop more sustainable and environmentally friendly processes. Innovative synthetic strategies that focus on minimizing the formation of impurities from the outset are a key aspect of this approach. For Afatinib, this means designing synthetic routes that are not only efficient but also inherently cleaner, reducing the need for extensive purification steps.

By optimizing reaction conditions and employing novel catalytic systems, the formation of byproducts and degradation products, including this compound, can be significantly reduced.

Key Areas for Future Research:

Process Optimization and Control: A thorough understanding of the critical process parameters (CPPs) that influence the formation of AFT-8 is essential. Future research could focus on utilizing Design of Experiments (DoE) and Process Analytical Technology (PAT) to optimize the synthesis of Afatinib and minimize the levels of this impurity.

Catalyst Development: The development of highly selective and efficient catalysts can significantly improve the atom economy of chemical reactions and reduce the formation of unwanted side products. Research into novel catalytic systems for the key steps in the Afatinib synthesis could lead to a cleaner manufacturing process.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including better control over reaction parameters, enhanced safety, and the potential for higher purity products. The application of flow chemistry to the synthesis of Afatinib could be a promising avenue for impurity minimization.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) can offer high selectivity and mild reaction conditions, often leading to cleaner products. Exploring the potential of biocatalytic routes for specific transformations in the Afatinib synthesis could be a valuable area of research.

| Innovative Strategy | Impact on this compound Minimization |

| Process Optimization (DoE/PAT) | Precise control of reaction conditions to suppress the formation of AFT-8. |

| Novel Catalyst Development | Increased reaction selectivity, leading to a reduction in byproduct formation. |

| Flow Chemistry | Improved process control and consistency, resulting in higher product purity. |

| Biocatalysis | Highly specific reactions under mild conditions, minimizing degradation and side reactions. |

Q & A

Q. How to address ethical and compliance challenges in sourcing AFT-8 for academic research?

- Methodological Answer : Procure impurities from ISO 17025-accredited suppliers (e.g., pharmacopeial bodies or certified manufacturers). For in-house synthesis, obtain material transfer agreements (MTAs) and safety data sheets (SDS). Disclose sourcing details in publications, including batch numbers and purity certificates. Comply with institutional biosafety reviews if handling cytotoxic impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.